molecular formula C26H17ClN2O2 B14385712 3-(4-(4-Chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one CAS No. 88538-80-1

3-(4-(4-Chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B14385712
CAS No.: 88538-80-1
M. Wt: 424.9 g/mol
InChI Key: NQCIYGFWLSBQNP-UHFFFAOYSA-N
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Description

3-(4-(4-Chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with phenyl and chlorophenoxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-(4-Chlorophenoxy)benzaldehyde: This intermediate is prepared by reacting 4-chlorophenol with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate.

    Synthesis of 2-Phenylquinazolin-4(3H)-one: This step involves the cyclization of anthranilic acid with benzoyl chloride under acidic conditions to form the quinazolinone core.

    Coupling Reaction: The final step involves the coupling of 4-(4-Chlorophenoxy)benzaldehyde with 2-phenylquinazolin-4(3H)-one using a suitable catalyst, such as palladium on carbon, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-(4-(4-Chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-(4-Chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(4-Chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

CAS No.

88538-80-1

Molecular Formula

C26H17ClN2O2

Molecular Weight

424.9 g/mol

IUPAC Name

3-[4-(4-chlorophenoxy)phenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H17ClN2O2/c27-19-10-14-21(15-11-19)31-22-16-12-20(13-17-22)29-25(18-6-2-1-3-7-18)28-24-9-5-4-8-23(24)26(29)30/h1-17H

InChI Key

NQCIYGFWLSBQNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)Cl

Origin of Product

United States

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